molecular formula C14H11Cl2NO4S B3036315 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid CAS No. 339102-82-8

2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid

Cat. No.: B3036315
CAS No.: 339102-82-8
M. Wt: 360.2 g/mol
InChI Key: UPMDPPGGMLDHBV-UHFFFAOYSA-N
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Description

. It is commonly prescribed to treat pain and inflammation associated with conditions such as arthritis, migraines, and postoperative pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid typically involves the following steps:

    Sulfonylation: The reaction begins with the sulfonylation of 2,5-dichloroaniline using chlorosulfonic acid to form 2,5-dichlorophenylsulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride is then reacted with glycine in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Sulfonylation: Large quantities of 2,5-dichloroaniline are sulfonylated using chlorosulfonic acid.

    Efficient Coupling: The resulting sulfonyl chloride is efficiently coupled with glycine under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Extensively studied for its therapeutic effects in treating pain and inflammation.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. By blocking these enzymes, the compound effectively alleviates symptoms associated with inflammatory conditions.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

    Naproxen: An NSAID used to treat pain and inflammation, similar to 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid.

    Ketoprofen: An NSAID with comparable therapeutic effects.

Uniqueness

This compound is unique due to its specific chemical structure, which provides a balance of potency and safety. Its sulfonyl group contributes to its anti-inflammatory properties, while the dichlorophenyl moiety enhances its analgesic effects.

Properties

IUPAC Name

2-(N-(2,5-dichlorophenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-10-6-7-12(16)13(8-10)22(20,21)17(9-14(18)19)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMDPPGGMLDHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235713
Record name N-[(2,5-Dichlorophenyl)sulfonyl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339102-82-8
Record name N-[(2,5-Dichlorophenyl)sulfonyl]-N-phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339102-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,5-Dichlorophenyl)sulfonyl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid
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2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid
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2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid
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2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid
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2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid
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2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid

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